Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-3-23-18(20)17-12-19(15-6-4-5-7-16(15)24-17)25(21,22)14-10-8-13(2)9-11-14/h4-11,17H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCDTLTVXIKNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves the following steps:
Formation of the Benzoxazine Core: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with an aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Tosyl Group: The tosylation of the benzoxazine intermediate is achieved by reacting it with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and optimization of reaction conditions to maximize yield and purity. These methods often utilize automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate exhibits a range of biological activities that make it a valuable candidate for drug development.
Anticancer Activity
Research indicates that derivatives of benzo[b][1,4]oxazine compounds possess notable anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . this compound is being investigated for its potential to serve as a lead compound in the development of new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial therapies .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, targeting specific enzymes involved in metabolic pathways associated with diseases such as cancer and infections. This mechanism is crucial for designing drugs that can effectively manage or treat such conditions .
Synthetic Routes
Common synthetic routes include:
- Condensation Reactions : Utilizing 2-amino phenols and appropriate acylating agents to form the oxazine ring structure.
- Cyclization Reactions : Following condensation with subsequent cyclization steps to form the final product with high yield and purity.
A recent study detailed a method involving the reaction of chloroacetyl chloride with substituted 2-amino phenols under basic conditions to achieve the desired oxazine derivatives .
Pharmacological Studies
Several studies have highlighted the pharmacological potential of this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific biological responses.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate: Similar structure but different substituents, leading to variations in chemical reactivity and biological activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Different core structure but similar functional groups, offering a comparison in terms of pharmacological properties.
N-(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Different heterocyclic system but similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a synthetic organic compound belonging to the class of benzoxazines. It possesses a unique chemical structure characterized by an ethyl ester group, a tosyl group, and a dihydrobenzo[b][1,4]oxazine core. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties.
Molecular Structure
- Molecular Formula : C18H19NO5S
- Molecular Weight : 357.41 g/mol
- CAS Number : 35017-54-0
The compound's structure is depicted below:
| Component | Description |
|---|---|
| Ethyl Group | Contributes to solubility and reactivity |
| Tosyl Group | Enhances electrophilicity and stability |
| Dihydrobenzo[b][1,4]oxazine | Core structure providing biological activity |
Antimicrobial Properties
Research has indicated that derivatives of benzoxazines exhibit significant antimicrobial activity. A study evaluating various derivatives, including those similar to this compound, demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 7 to 25 μg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression related to cell growth and apoptosis pathways. The interaction of the compound with specific cellular receptors may trigger signaling cascades that lead to cancer cell death .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors can modulate biological responses that affect cell survival and proliferation.
- Gene Expression Modulation : The compound can influence the expression of genes associated with cell cycle regulation and apoptosis .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzoxazine derivatives against common pathogens. The results indicated that this compound exhibited notable activity against E. coli, with an MIC of 15 μg/mL. This suggests potential for development into therapeutic agents targeting bacterial infections .
Anticancer Evaluation
Another study focused on the anticancer properties of benzoxazine derivatives, including this compound. The compound was tested on various cancer cell lines, showing a dose-dependent increase in apoptosis markers. The findings support further investigation into its use as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. For example, similar benzooxazine derivatives are prepared by reacting β-keto esters with disulfides in the presence of triethylamine, yielding 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine carboxylates . Optimization involves adjusting solvent polarity (e.g., toluene or THF), temperature (reflux at 80°C), and catalysts (e.g., TBAB for phase transfer). Purification is achieved via column chromatography (hexane:EtOAc gradients) .
| Key Reaction Parameters | Example Conditions | Yield Range |
|---|---|---|
| Solvent | Toluene/THF | 37–72% |
| Catalyst | TBAB/K₂CO₃ | – |
| Temperature | 80°C (reflux) | – |
| Purification | Hexane:EtOAc (6:1) | – |
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., carbonyl at ~1750 cm⁻¹, sulfonyl at ~1369 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl ester protons at δ 1.20–1.30 ppm; tosyl methyl at δ 2.45 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for ethyl esters at m/z ~340) .
- X-ray Crystallography : Resolves stereochemistry in diastereomeric mixtures .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data when characterizing derivatives?
- Methodological Answer : Contradictions in IR or NMR data often arise from substituent effects or solvent interactions. For example:
- IR Variability : Tosyl groups show strong absorption at ~1369 cm⁻¹, but electron-withdrawing substituents (e.g., nitro) shift carbonyl peaks to ~1763 cm⁻¹ .
- NMR Splitting : Diastereomers may exhibit distinct coupling patterns (e.g., J = 14.9 Hz for axial vs. equatorial protons) . Cross-validation with LC/MS or crystallography is recommended .
Q. What strategies achieve diastereoselectivity in benzooxazine synthesis?
- Methodological Answer : Diastereoselectivity (up to 99:1 dr) is achieved via:
-
Schiff-base intermediates : In-situ formation followed by phenacyl bromide alkylation .
-
Steric control : Bulky groups (e.g., 4-methoxybenzyl) favor axial orientation in cyclization .
-
Catalyst-free conditions : Green protocols minimize side reactions, enhancing selectivity .
Diastereoselective Method Key Features Yield/Dr Schiff-base alkylation Catalyst-free, room temperature 41–92% (dr 99:1) Tosyl-directed cyclization TBAB-assisted phase transfer 69% (single isomer)
Q. How does structural modification of the benzooxazine core influence biological activity?
- Methodological Answer : Substituents at the 6- or 7-position modulate activity:
- Sulfonamide derivatives : 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamides show tumor cell M2 isoform activation .
- Fluoro/nitro groups : Enhance antioxidant or antimicrobial properties (e.g., 8-nitro derivatives tested in fibroblasts) .
- Hybrid structures : AZD9977, a mineralocorticoid receptor modulator, integrates a fluoro-substituted benzooxazine for improved binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar compounds?
- Methodological Answer : Yield variability (e.g., 37% vs. 72% for ethyl esters) stems from:
-
Substituent effects : Electron-withdrawing groups slow reaction kinetics .
-
Workup protocols : Flash chromatography (hexane:EtOAc) vs. standard column methods .
-
Catalyst loading : TBAB (0.24 mmol) improves phase transfer efficiency vs. base-only conditions .
Factor Influencing Yield Impact on Yield Evidence Electron-withdrawing groups Decrease TBAB catalyst Increase Solvent polarity Variable
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
